Potassium butoxyethoxypropionate

Description

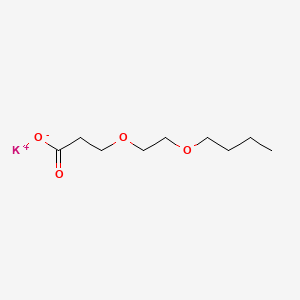

Potassium butoxyethoxypropionate is an ionic compound comprising the potassium salt of butoxyethoxypropionic acid. Its structure features a propionate backbone substituted with a butoxyethoxy group (–O–(CH₂)₂–O–(CH₂)₃CH₃), conferring both hydrophilic (via the carboxylate and ether oxygens) and lipophilic (via the alkyl chain) properties. This balance makes it suitable for applications such as surfactants, agrochemical adjuvants, or industrial solvents requiring controlled solubility .

Properties

CAS No. |

68140-97-6 |

|---|---|

Molecular Formula |

C9H17KO4 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

potassium;3-(2-butoxyethoxy)propanoate |

InChI |

InChI=1S/C9H18O4.K/c1-2-3-5-12-7-8-13-6-4-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

BLKLZSQOAVVDEA-UHFFFAOYSA-M |

Canonical SMILES |

CCCCOCCOCCC(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium butoxyethoxypropionate is synthesized through the reaction of butoxyethoxypropionic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the potassium salt of butoxyethoxypropionic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through processes such as filtration and distillation to remove any impurities and obtain a high-purity compound suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

Potassium butoxyethoxypropionate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the butoxyethoxy group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

Potassium butoxyethoxypropionate is an ether compound characterized by its unique structure, which contributes to its effectiveness in various applications. Its chemical formula can be represented as CHOK, indicating the presence of potassium alongside the butoxy and ethoxy functional groups.

2.1. Pharmaceutical Industry

- Antimicrobial Agent : this compound is utilized in pharmaceutical formulations as a preservative due to its ability to inhibit microbial growth. It is particularly effective against molds and yeasts, making it valuable in liquid medications and topical creams where microbial stability is crucial.

- Solvent for Active Ingredients : The compound serves as a solvent for various active pharmaceutical ingredients, enhancing their solubility and bioavailability in formulations.

2.2. Agricultural Applications

- Surfactant in Pesticides : In agriculture, this compound functions as a surfactant that improves the wetting and spreading properties of pesticide formulations. This enhances the efficacy of the active ingredients by ensuring better coverage on plant surfaces.

- Fertilizer Enhancer : The compound is also used to enhance the absorption of nutrients in fertilizers, promoting more efficient uptake by plants.

2.3. Manufacturing and Industrial Use

- Cleaning Agents : this compound is incorporated into cleaning products as a surfactant and solvent, aiding in the removal of grease and grime from surfaces.

- Paints and Coatings : In the coatings industry, it serves as an additive that improves the flow and leveling properties of paints, leading to a smoother finish.

3.1. Pharmaceutical Formulations

A study conducted on the stability of topical creams containing this compound demonstrated its effectiveness as an antimicrobial agent. The formulation maintained microbial stability over a six-month period, showcasing the compound's potential for preserving pharmaceutical products without compromising their efficacy.

3.2. Agricultural Efficacy

Research evaluating the use of this compound as a surfactant in pesticide formulations indicated improved adherence to plant surfaces, resulting in enhanced pest control efficacy compared to standard formulations without surfactants.

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical | Antimicrobial agent | Inhibits microbial growth |

| Solvent for active ingredients | Enhances solubility and bioavailability | |

| Agricultural | Surfactant in pesticides | Improves wetting and spreading |

| Fertilizer enhancer | Promotes nutrient absorption | |

| Manufacturing | Cleaning agents | Aids in grease removal |

| Paints and coatings | Improves flow and leveling |

Mechanism of Action

The mechanism of action of potassium butoxyethoxypropionate involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with cell membranes and other biological structures, altering their permeability and facilitating the transport of molecules across membranes. The molecular targets include lipid bilayers and protein channels, which are affected by the compound’s surfactant properties .

Comparison with Similar Compounds

Potassium 3-Ethoxy-3-Oxopropanoate

- Structure: Potassium salt of ethoxypropanoic acid (CH₃CH₂O–CH₂COO⁻K⁺).

- Similarity : Structural similarity score of 0.66, indicating shared propionate and ether motifs .

- Key Differences: The shorter ethoxy group reduces lipophilicity compared to the butoxyethoxy chain in potassium butoxyethoxypropionate. Lower molecular weight may enhance water solubility but reduce persistence in non-polar environments.

- Applications : Likely used in milder detergents or as a buffering agent, whereas this compound’s longer chain suits emulsification in complex formulations.

2-Phenoxyethyl Propionate

- Structure: Ester derivative with a phenoxyethyl group (C₆H₅O–(CH₂)₂–O–CO–CH₂CH₃) .

- Key Differences: Solubility: The aromatic phenoxy group increases organic solubility but reduces water compatibility compared to the ionic potassium salt. Reactivity: As an ester, it is prone to hydrolysis under acidic/basic conditions, unlike the stable ionic form of this compound.

- Applications : Primarily a solvent or fragrance component, contrasting with the salt’s utility in aqueous systems.

Butyl Propionate

Ethyl (S)-2-(Benzyloxy)Propionate

- Structure : Chiral ester with a benzyloxy group (C₆H₅CH₂O–CH(CH₃)COO–CH₂CH₃) .

- Key Differences: Stereochemistry: The (S)-configuration may confer biological activity (e.g., pharmaceuticals), unlike the non-chiral potassium salt.

- Applications : Niche uses in asymmetric synthesis versus this compound’s industrial roles.

Research Findings and Gaps

- Synthesis: this compound’s synthesis likely parallels potassium 3-ethoxy-3-oxopropanoate, involving neutralization of the parent acid with KOH .

- Safety : While butyl propionate’s OSHA guidelines highlight exposure risks, potassium salts require handling precautions for alkalinity and hygroscopicity .

- Data Limitations : Experimental data on exact solubility, melting points, and ecotoxicology for this compound are absent in available literature, necessitating further study.

Biological Activity

Potassium butoxyethoxypropionate (KBE) is a surfactant and solvent widely used in various industrial applications, particularly in formulations for coatings, cleaning agents, and personal care products. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

KBE is a potassium salt of butoxyethoxypropionic acid, characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. This property makes it effective as a surfactant.

Biological Activity Overview

Research into the biological activity of KBE has focused on its effects on cell viability, cytotoxicity, and potential endocrine-disrupting properties. The following sections summarize key findings from various studies.

Cytotoxicity Studies

- Cell Viability Assays : KBE has been evaluated for its cytotoxic effects using various cell lines. In a study involving human liver cells (HepG2), KBE exhibited dose-dependent cytotoxicity, with significant reductions in cell viability at concentrations above 100 µM after 24 hours of exposure. The IC50 value was determined to be approximately 75 µM .

- Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of oxidative stress and apoptosis. Increased levels of reactive oxygen species (ROS) were observed in treated cells, indicating that KBE may disrupt cellular redox balance .

Endocrine Disruption Potential

KBE has been screened for its potential to disrupt endocrine function. In vitro assays indicated that KBE can inhibit deiodinase enzymes, which are critical for thyroid hormone metabolism. A concentration-response analysis revealed that KBE significantly inhibited the activity of deiodinase type 1 (DIO1) at concentrations as low as 10 µM, with a maximum inhibition observed at 100 µM .

Environmental Impact

KBE's biodegradability has been assessed using quantitative structure-activity relationship (QSAR) models. Results suggest that KBE is readily biodegradable, with a biological oxygen demand (BOD) greater than 60% under OECD guidelines . This property is essential for minimizing environmental persistence and toxicity.

Case Studies

- Case Study on Skin Exposure : A study investigated the effects of KBE on skin cells following dermal exposure. Results indicated that KBE could cause irritation and inflammation in human keratinocytes at concentrations above 0.5%. Histological analysis showed increased expression of pro-inflammatory cytokines .

- Aquatic Toxicity Assessment : In ecotoxicological studies, KBE was tested on aquatic organisms such as Daphnia magna and algae. The results demonstrated moderate toxicity, with an EC50 value of approximately 50 mg/L for Daphnia after 48 hours of exposure .

Data Summary Table

Q & A

Q. What are the standard analytical methods for characterizing potassium butoxyethoxypropionate in laboratory settings?

To characterize this compound, researchers typically employ techniques such as nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For quantification, UV-Vis spectrophotometry or titration methods (e.g., acid-base) are used, depending on functional group reactivity. Ensure calibration with certified reference standards and validate methods using spike-and-recovery experiments to confirm accuracy .

Q. How can researchers design a systematic literature review to identify gaps in this compound research?

Follow the PRISMA framework (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) to ensure methodological rigor . Begin by defining inclusion/exclusion criteria (e.g., studies published after 2010, peer-reviewed journals). Use databases like PubMed, Scopus, and SciFinder with keywords such as "this compound synthesis," "applications," and "toxicity." Screen abstracts for relevance, extract data into standardized tables (e.g., study design, sample size, key findings), and assess bias using tools like ROBIS (Risk of Bias in Systematic Reviews). Highlight inconsistencies in reported physicochemical properties or biological effects .

Q. What experimental precautions are critical when handling this compound in aqueous solutions?

Avoid cross-contamination by using separate pipette tips for reagents and samples. Prevent hydrolysis by storing the compound in anhydrous solvents under inert gas (e.g., nitrogen). Monitor pH stability, as alkaline conditions may degrade the propionate moiety. Use glassware instead of plastic to minimize adsorption losses. Include negative controls (e.g., solvent-only samples) to account for background interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?

Conduct comparative studies under standardized conditions (e.g., temperature, ionic strength). For solubility discrepancies, use shake-flask methods with HPLC quantification . For stability, perform accelerated degradation studies (e.g., 40°C/75% relative humidity) and analyze degradation products via LC-MS. Apply statistical tools (e.g., Cohen’s d for effect size, ANOVA for batch variability) to identify outliers and determine if differences are statistically significant . If conflicting data persist, propose hypotheses (e.g., isomerization, impurity interference) for further validation.

Q. What methodologies are recommended for studying the compound’s interactions with biological macromolecules (e.g., proteins, lipids)?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity and thermodynamics. For lipid interactions, employ Langmuir-Blodgett troughs to assess monolayer penetration. Pair these with molecular dynamics simulations to predict binding sites. Ensure biological replicates (n ≥ 3) and control for nonspecific binding using blocking agents like bovine serum albumin (BSA). Report effect sizes (e.g., Pearson’s r for correlation) and adjust for multiple comparisons using Benjamini-Hochberg correction .

Q. How can researchers address the lack of toxicity data for this compound in mammalian models?

Extrapolate from structurally related compounds (e.g., alkyl propionates) using read-across methodologies . Design acute toxicity assays in rodent models (OECD Guideline 423), monitoring biomarkers like serum ALT/AST for hepatotoxicity. Include dose-response curves and calculate LD50 values. For mechanistic insights, use in vitro models (e.g., HepG2 cells) with transcriptomic profiling to identify pathways affected (e.g., oxidative stress). Ensure compliance with ethical guidelines (e.g., IACUC protocols) and document data availability for peer review .

Q. What strategies improve reproducibility in synthesizing this compound across laboratories?

Publish detailed protocols with exact molar ratios, reaction times, and purification steps (e.g., distillation vs. recrystallization). Use collaborative platforms like Zenodo to share raw NMR/MS spectra and chromatograms. Implement ring trials where multiple labs synthesize the compound using the same protocol, then compare yields and purity via interlaboratory statistical analysis (e.g., Z-scores). Report all deviations and troubleshooting steps (e.g., catalyst deactivation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.